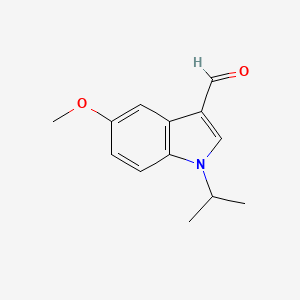

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

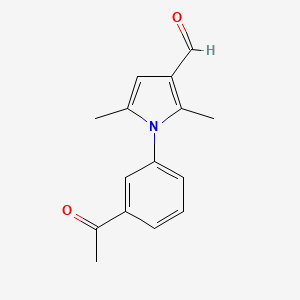

“1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of “5-Methoxyindole-3-carboxaldehyde”, which is a member of indoles .

Synthesis Analysis

The synthesis of “1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” and its derivatives involves key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis

The molecular structure of “1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” can be represented by the InChI code:InChI=1S/C10H9NO2/c1-13-8-2-3-10-9 (4-8)7 (6-12)5-11-10/h2-6,11H,1H3 . Chemical Reactions Analysis

“1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde” can be used as a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators. It can also be used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, and in the preparation of imidazopyridines and imidazobenzothiazoles .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, including 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity. In one study, the compound 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid showed significant anti-inflammatory activity .

Anticancer Activity

Indole derivatives have shown potential in anticancer activity. They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids, which have vital roles in cancer treatment .

Antioxidant Activity

Indole derivatives have exhibited antioxidant activity, which is crucial in protecting the body from damage caused by harmful molecules known as free radicals .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Role in Multicomponent Reactions

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in inherently sustainable multicomponent reactions, which offer access to complex molecules .

Synthesis of Active Molecules

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde is an ideal precursor for the synthesis of active molecules. It has been used in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .

Preparation of Inhibitors

This compound has been used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. It has also been used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methoxy-1-propan-2-ylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-6-11(16-3)4-5-13(12)14/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFMGSQKONYSKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2399095.png)

![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2399099.png)

![3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2399102.png)

![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)